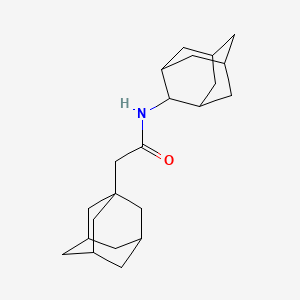

2-(1-adamantyl)-N-(2-adamantyl)acetamide

Description

Properties

IUPAC Name |

2-(1-adamantyl)-N-(2-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO/c24-20(12-22-9-15-2-16(10-22)4-17(3-15)11-22)23-21-18-5-13-1-14(7-18)8-19(21)6-13/h13-19,21H,1-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLPCNUXNQWWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CC45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(2-adamantyl)acetamide typically involves the reaction of adamantane derivatives with acylating agents. One common method is the acylation of 1-adamantylamine with 2-adamantylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of adamantane derivatives often involves multi-step processes starting from readily available precursors like adamantane or 1-bromoadamantane. These processes may include bromination, amination, and acylation steps, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N-2-adamantylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that adamantane derivatives exhibit notable antimicrobial activity. For example, compounds synthesized from 1-adamantyl derivatives were tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed strong inhibitory effects against Bacillus subtilis and Staphylococcus aureus, with varying degrees of activity against other strains .

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of adamantane-based compounds. For instance, 1-aminoadamantane (derived from N-(1-adamantyl)acetamide) is known for its efficacy in treating Parkinson's disease by enhancing dopaminergic activity in the brain . The mechanism involves modulation of neurotransmitter systems, making it a valuable candidate for further development in neurodegenerative disease therapies.

Applications in Drug Development

Prodrug Strategies

The compound has been explored as part of prodrug strategies aimed at enhancing cellular delivery of therapeutic agents. For example, derivatives based on 1-adamantylacetohydroxamic acid have been investigated for their ability to target botulinum neurotoxin light chain (LC) protease, showcasing their potential in post-exposure treatments for botulism . The design of these prodrugs aims to improve membrane permeability and cellular uptake.

Antiviral Activity

Adamantane derivatives have also been studied for their antiviral properties. The structural characteristics of these compounds contribute to their interaction with viral proteins, making them suitable candidates for antiviral drug development . The ability to modify the adamantane core allows for the optimization of these compounds against specific viral targets.

Case Study 1: Antimicrobial Activity Assessment

A series of adamantane-containing compounds were synthesized and tested against a panel of standard strains. The study revealed that compounds featuring the 2-adamantyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-adamantane counterparts.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 2-(1-Ad.)-N-(2-Ad.)-acetamide | Strong (MIC: 10 µg/mL) | Moderate (MIC: 50 µg/mL) |

| Control A | Weak (MIC: 100 µg/mL) | Inactive |

| Control B | Moderate (MIC: 50 µg/mL) | Weak (MIC: 80 µg/mL) |

Case Study 2: Neuroprotective Efficacy

In a preclinical model for Parkinson's disease, treatment with N-(1-adamantyl)acetamide derivatives showed significant improvement in motor function and reduced neurodegeneration markers compared to control groups.

| Treatment Group | Motor Function Score (out of 10) | Neurodegeneration Markers |

|---|---|---|

| N-(1-Ad.)-acetamide | 8.5 ± 0.5 | Low |

| Placebo | 4.0 ± 0.7 | High |

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(2-adamantyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl groups enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes and improving its bioavailability. The compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Adamantyl acetamides vary significantly in their substituents, which influence their physicochemical properties and applications. Key examples include:

Key Observations :

- Lipophilicity: Dual adamantyl groups in the target compound likely enhance lipophilicity compared to mono-adamantyl derivatives, impacting bioavailability and membrane permeability.

- Coordination Chemistry: N-(1-Adamantyl)acetamide demonstrates strong actinide coordination, forming (AnO₂)(adam)₂(NO₃)₂·2(adam) complexes (An = U, Pu) . The target compound’s dual adamantyl groups may alter ligand denticity or solubility in aqueous systems.

Host-Guest Interactions and Material Science

Adamantyl acetamides interact with β-cyclodextrin (β-CD) via hydrophobic and van der Waals forces. N-(1-Adamantyl)acetamide forms stable inclusion complexes with β-CD, a property leveraged in drug delivery systems . The target compound’s dual adamantyl groups could enhance β-CD binding affinity, though steric factors may reduce compatibility.

Q & A

Advanced Research Question

- Molecular docking : Predict binding modes to viral M2 proton channels (PDB: 2RLF) or neuronal receptors (e.g., σ₁ receptor PDB: 5HK1) .

- QSAR studies : Correlate substituent effects (e.g., adamantyl substitution patterns) with bioactivity using Hammett constants or logP values .

- MD simulations : Assess stability of adamantyl-ligand complexes in lipid bilayers to optimize pharmacokinetics .

What contradictions exist in the literature regarding the biological efficacy of adamantyl acetamides, and how can they be resolved?

Advanced Research Question

Discrepancies arise in:

- Antiviral potency : Some studies report IC₅₀ values <1 μM for influenza A, while others show reduced activity against resistant strains . Resolution: Use reverse genetics to engineer viral mutants (e.g., S31N-M2) for resistance profiling.

- Cytotoxicity : Variable results in cancer cell lines (e.g., HepG2 vs. MCF-7). Mitigation: Standardize assay conditions (e.g., serum concentration, exposure time) and include multiple cell lines .

What strategies are recommended for improving the solubility and bioavailability of 2-(1-adamantyl)-N-(2-adamantyl)acetamide?

Advanced Research Question

- Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

- Nanocarrier systems : Encapsulate in liposomes or cyclodextrins to improve biodistribution .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

How can researchers validate target engagement and mechanism of action for this compound?

Advanced Research Question

- Cellular thermal shift assays (CETSA) : Confirm binding to putative targets (e.g., viral ion channels) by measuring protein thermal stability shifts .

- CRISPR-Cas9 knockout models : Generate target gene knockouts (e.g., σ₁ receptor) to assess loss of compound efficacy .

- Metabolomic profiling : Use LC-MS/MS to track downstream effects on pathways like oxidative phosphorylation or lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.